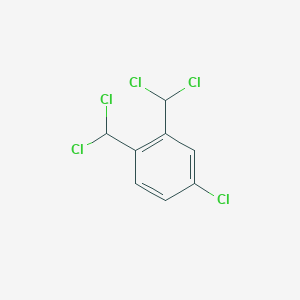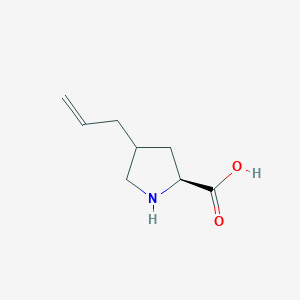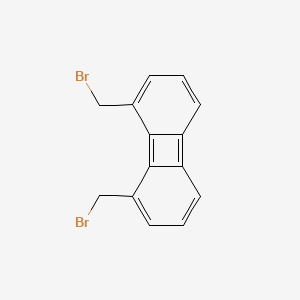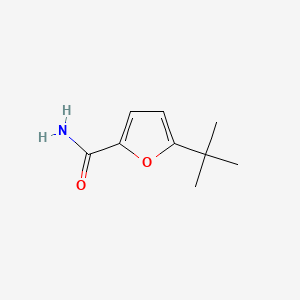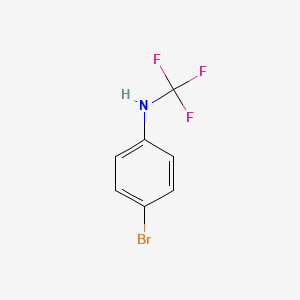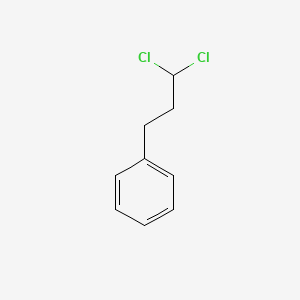
3,3-Dichloropropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloropropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two chlorine atoms and a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
Dichloropropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the chlorination of propylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction results in the substitution of hydrogen atoms on the propyl group with chlorine atoms.
Industrial Production Methods
In industrial settings, dichloropropylbenzene is often produced through the Friedel-Crafts alkylation of benzene with propyl chloride. This method is preferred due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions.
化学反应分析
Types of Reactions
Dichloropropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of dichloropropylbenzene can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of propylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Propylbenzene.
Substitution: Nitropropylbenzene or other substituted derivatives.
科学研究应用
Dichloropropylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to the effects of chlorinated aromatic hydrocarbons on biological systems.
Medicine: Research on dichloropropylbenzene includes its potential use in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, solvents, and as a precursor for other industrial chemicals.
作用机制
The mechanism of action of dichloropropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine atom.
Dichlorobenzene: Benzene ring with two chlorine atoms in different positions (ortho, meta, or para).
Propylbenzene: Benzene ring with a propyl group.
Uniqueness
Dichloropropylbenzene is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like chlorobenzene or propylbenzene. The presence of chlorine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
54870-22-3 |
|---|---|
分子式 |
C9H10Cl2 |
分子量 |
189.08 g/mol |
IUPAC 名称 |
3,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
GUYHQZNNAAQUTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



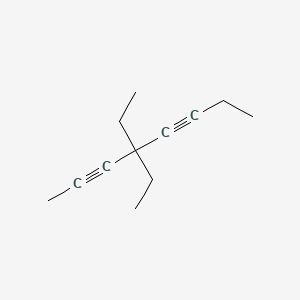
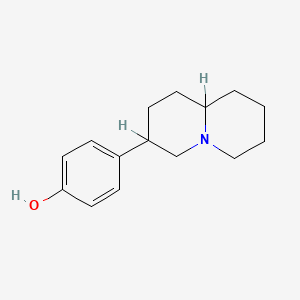
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
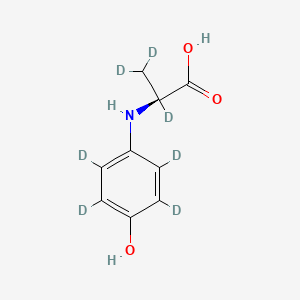

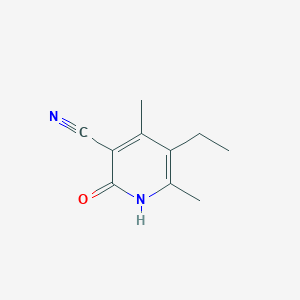
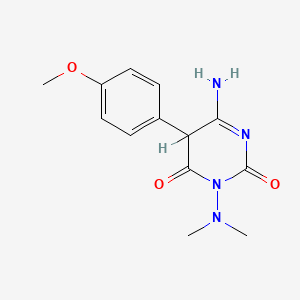
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
